KHS 101 hydrochloride is a synthetic small molecule recognized for its role as a selective inducer of neuronal differentiation. It primarily acts on neural progenitor cells, particularly those isolated from the hippocampus, promoting their development into neurons while suppressing the formation of astrocytes. This compound is classified under pyrimidine derivatives and is notable for its interaction with transforming acidic coiled-coil-containing protein 3, which is critical in cellular organization and differentiation processes.
KHS 101 hydrochloride is categorized as a pyrimidine derivative, specifically identified by its chemical formula and a molecular weight of approximately 375.92 g/mol. The compound is commercially available from various suppliers such as R&D Systems and MedchemExpress, which provide it for research purposes, particularly in neurobiology and cancer studies.
The synthesis of KHS 101 hydrochloride typically involves multi-step organic reactions. Key methods for synthesizing similar pyrimidine compounds include:
The synthesis process may require careful control of reaction conditions such as temperature and pH to achieve optimal yields. The use of catalysts or specific solvents can also influence the efficiency of the synthesis.
KHS 101 hydrochloride features a complex molecular structure characterized by a pyrimidine ring with distinct functional groups:
The structural formula can be represented as follows:
KHS 101 hydrochloride undergoes several chemical reactions typical for pyrimidine derivatives. Notable reactions include:
These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced efficacy.
KHS 101 hydrochloride primarily exerts its effects through the inhibition of transforming acidic coiled-coil-containing protein 3. This protein plays a pivotal role in organizing centrosomes and microtubule networks within cells. By inhibiting TACC3, KHS 101 disrupts these networks, leading to alterations in cell division and differentiation pathways.
Research indicates that KHS 101 promotes neuronal differentiation in cultured neural progenitor cells while simultaneously inhibiting astrocyte formation, suggesting a targeted mechanism that influences neural cell fate.
KHS 101 hydrochloride has diverse applications in scientific research:
KHS101 hydrochloride (CAS 1784282-12-7) is a synthetic small molecule with the chemical name N4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride [1] [8]. Its structure features:
The molecular formula is C18H22ClN5S (MW: 375.92 g/mol), and its SMILES notation is CC(C)CNC1=NC(NCC2=CSC(C3=CC=CC=C3)=N2)=NC=C1.Cl [1] [4]. This hybrid architecture facilitates binding to cytoskeletal targets like TACC3.
Table 1: Structural Motifs of KHS101 Hydrochloride
| Region | Chemical Group | Function |
|---|---|---|
| Core | 2,4-Pyrimidinediamine | Hydrogen-bonding scaffold |
| N4 position | Isobutyl (2-methylpropyl) | Lipophilicity enhancement |
| N2 position | 2-Phenylthiazol-4-ylmethyl | Target engagement (TACC3) |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8